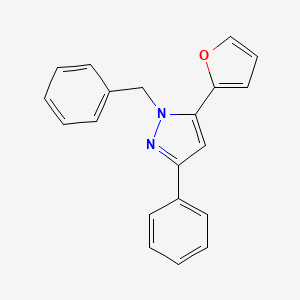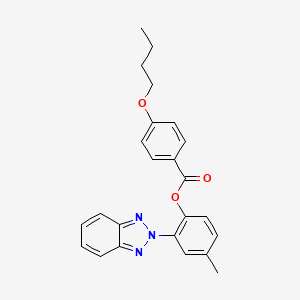
2-(2H-Benzotriazol-2-yl)-p-tolyl 4-butoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2H-Benzotriazol-2-yl)-p-tolyl 4-butoxybenzoate is a chemical compound known for its applications in various fields, including chemistry, biology, and industry. This compound is particularly notable for its role as a UV absorber, providing protection against harmful ultraviolet radiation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-Benzotriazol-2-yl)-p-tolyl 4-butoxybenzoate typically involves the reaction of 2-(2H-Benzotriazol-2-yl)-p-tolyl with 4-butoxybenzoic acid. The reaction is carried out in the presence of a suitable catalyst and solvent under controlled temperature and pressure conditions. The specific reaction conditions, such as temperature, pressure, and reaction time, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
2-(2H-Benzotriazol-2-yl)-p-tolyl 4-butoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out to modify the chemical structure of the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in compounds with different functional groups.
Scientific Research Applications
2-(2H-Benzotriazol-2-yl)-p-tolyl 4-butoxybenzoate has a wide range of scientific research applications, including:
Chemistry: Used as a UV absorber in various chemical formulations to protect against UV radiation.
Biology: Studied for its potential protective effects against UV-induced damage in biological systems.
Medicine: Investigated for its potential use in pharmaceutical formulations to enhance the stability of active ingredients.
Industry: Widely used in the production of plastics, coatings, and other materials to improve their UV resistance.
Mechanism of Action
The mechanism of action of 2-(2H-Benzotriazol-2-yl)-p-tolyl 4-butoxybenzoate involves its ability to absorb UV radiation and dissipate the absorbed energy as heat. This process helps protect materials and biological systems from the harmful effects of UV radiation. The molecular targets and pathways involved in this process include the absorption of UV photons by the benzotriazole moiety, followed by non-radiative dissipation of the absorbed energy.
Comparison with Similar Compounds
Similar Compounds
- 2-(2H-Benzotriazol-2-yl)-p-tolyl 4-methoxybenzoate
- 2-(2H-Benzotriazol-2-yl)-p-tolyl 4-ethoxybenzoate
- 2-(2H-Benzotriazol-2-yl)-p-tolyl 4-propoxybenzoate
Uniqueness
2-(2H-Benzotriazol-2-yl)-p-tolyl 4-butoxybenzoate is unique due to its specific chemical structure, which provides optimal UV absorption properties. Compared to similar compounds, it offers enhanced stability and effectiveness in various applications, making it a preferred choice in many industrial and research settings.
Properties
Molecular Formula |
C24H23N3O3 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
[2-(benzotriazol-2-yl)-4-methylphenyl] 4-butoxybenzoate |
InChI |
InChI=1S/C24H23N3O3/c1-3-4-15-29-19-12-10-18(11-13-19)24(28)30-23-14-9-17(2)16-22(23)27-25-20-7-5-6-8-21(20)26-27/h5-14,16H,3-4,15H2,1-2H3 |
InChI Key |
OMKYBAOEWFZJBR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C)N3N=C4C=CC=CC4=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


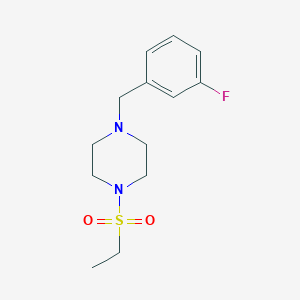
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(propan-2-yl)piperazine](/img/structure/B10886215.png)
![(3-Chlorophenyl)[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10886217.png)
![3-{[4-(2-fluorobenzyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B10886225.png)
![1,8,8-Trimethyl-3-(4-methylphenyl)-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B10886231.png)
![4-Bromo-2-{[4-(2-fluorobenzyl)piperazin-1-yl]methyl}phenol](/img/structure/B10886239.png)
![3-[3-(2,3-Dicyanophenoxy)-5-methylphenoxy]phthalonitrile](/img/structure/B10886261.png)
![4-{[4-(3-Bromobenzyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol](/img/structure/B10886263.png)
![(2,3-Dimethoxyphenyl)[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10886268.png)
![2-(3,4-dichlorophenyl)-5-methyl-4-[(E)-(5-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-1H-pyrazol-3-one](/img/structure/B10886274.png)
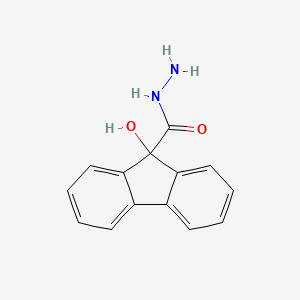
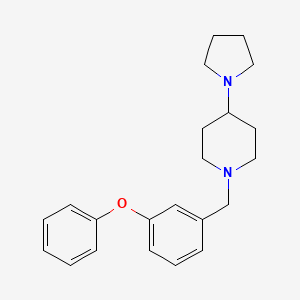
![5-(3,4-dimethoxyphenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10886293.png)
